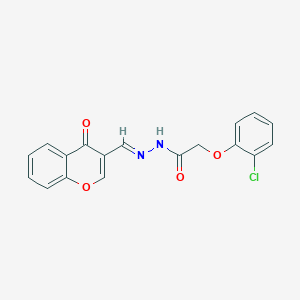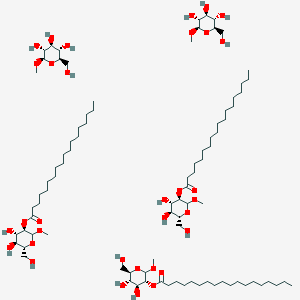![molecular formula C57H89N19O13 B12051108 DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)
DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin is a synthetic peptide analog of bradykinin, a naturally occurring nonapeptide that plays a crucial role in various physiological processes. This compound is designed to act as a bradykinin receptor antagonist, specifically targeting the B2 bradykinin receptors. Bradykinin itself is known for its potent vasodilatory effects, which are mediated through its interaction with bradykinin receptors B1 and B2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, with its own protecting group, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides that meet the required specifications .
化学反応の分析
Types of Reactions
DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiols .
科学的研究の応用
DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and modification techniques.
Biology: Employed in research on bradykinin receptors and their role in physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving bradykinin, such as inflammation and pain.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin involves its interaction with bradykinin receptors, particularly the B2 receptors. By binding to these receptors, the compound acts as a competitive antagonist, blocking the effects of endogenous bradykinin. This inhibition can lead to reduced vasodilation, decreased inflammation, and alleviation of pain .
類似化合物との比較
Similar Compounds
[DArg0,Hyp3,Thi5,8,DPhe7]-Adamantaneacetyl Bradykinin: Another bradykinin receptor antagonist with similar properties.
[D-Ala2, D-Leu5]-Enkephalin acetate salt: A peptide with different receptor targets but similar synthetic methods.
[deamino-Cys1, Val4, D-Arg8]-Vasopressin: A peptide with vasopressin receptor activity.
Uniqueness
DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin is unique due to its specific modifications, such as the inclusion of D-arginine, 4-hydroxyproline, D-phenylalanine, and leucine. These modifications enhance its stability and receptor affinity, making it a potent and selective bradykinin receptor antagonist .
特性
分子式 |
C57H89N19O13 |
|---|---|
分子量 |
1248.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C57H89N19O13/c1-32(2)25-39(47(81)71-38(54(88)89)19-11-23-67-57(63)64)72-49(83)41(27-34-15-7-4-8-16-34)73-50(84)42(31-77)74-48(82)40(26-33-13-5-3-6-14-33)69-45(79)29-68-51(85)44-28-35(78)30-76(44)53(87)43-20-12-24-75(43)52(86)37(18-10-22-66-56(61)62)70-46(80)36(58)17-9-21-65-55(59)60/h3-8,13-16,32,35-44,77-78H,9-12,17-31,58H2,1-2H3,(H,68,85)(H,69,79)(H,70,80)(H,71,81)(H,72,83)(H,73,84)(H,74,82)(H,88,89)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t35-,36-,37+,38+,39+,40+,41-,42+,43+,44+/m1/s1 |
InChIキー |
GGYJNSXTTQXAET-MZZKDSRGSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)






![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)


